molecular formula C15H16N6O4 B12813088 2,5-Dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-1H-(1,2,4)triazolo(1,2-a)cinnoline-1,3(2H)-dione CAS No. 65812-76-2

2,5-Dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-1H-(1,2,4)triazolo(1,2-a)cinnoline-1,3(2H)-dione

Katalognummer: B12813088
CAS-Nummer: 65812-76-2
Molekulargewicht: 344.33 g/mol
InChI-Schlüssel: LCONSCFTRQSKPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Eigenschaften

CAS-Nummer

65812-76-2

Molekularformel

C15H16N6O4

Molekulargewicht

344.33 g/mol

IUPAC-Name

2,5-dimethyl-6-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-5,6-dihydro-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione

InChI

InChI=1S/C15H16N6O4/c1-8-11(19-13(23)17(2)12(22)16-19)9-6-4-5-7-10(9)21-15(25)18(3)14(24)20(8)21/h4-8,11H,1-3H3,(H,16,22)

InChI-Schlüssel

LCONSCFTRQSKPM-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C2=CC=CC=C2N3N1C(=O)N(C3=O)C)N4C(=O)N(C(=O)N4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.